Hydroxy Bupropion Hydrochloride

Description

Significance as a Pharmacologically Active Metabolite

The clinical relevance of hydroxybupropion (B195616) stems from its considerable presence in the systemic circulation and its own pharmacological activity. nih.govnih.govnih.gov Plasma concentrations of hydroxybupropion are significantly higher than those of bupropion (B1668061), with peak concentrations being 4 to 7 times greater and the total exposure (Area Under the Curve or AUC) being about 10 to 17 times that of the parent compound. wikipedia.orgdrugbank.com This marked difference in plasma levels suggests that hydroxybupropion is a major contributor to the clinical effects observed with bupropion treatment. nih.govnih.gov

Hydroxybupropion is a potent inhibitor of norepinephrine (B1679862) reuptake, with a potency similar to that of bupropion itself. wikipedia.orgnih.gov However, it is a substantially weaker inhibitor of dopamine (B1211576) reuptake compared to the parent drug. wikipedia.org Furthermore, like bupropion, hydroxybupropion acts as a non-competitive antagonist of nicotinic acetylcholine (B1216132) receptors (nAChRs), and is even more potent in this regard. wikipedia.orgnih.gov This dual action on noradrenergic pathways and nicotinic receptors is believed to be central to its therapeutic efficacy. nih.govpsu.edunih.gov

The metabolism of bupropion to hydroxybupropion is stereoselective. nih.goviu.edu While bupropion is administered as a racemic mixture, its hydroxylation results in the formation of specific enantiomers of hydroxybupropion. wikipedia.org Research has shown that these enantiomers can have different potencies and pharmacological effects. nih.govnih.gov For instance, the (2S,3S)-hydroxy isomer has been found to be more potent in inhibiting norepinephrine and dopamine uptake and as an antagonist of α4β2 nicotinic receptors compared to the (2S,3R)-hydroxy isomer. nih.gov

Pharmacodynamic Profile of Hydroxybupropion

| Target | Activity | Potency (IC50) | Reference |

|---|---|---|---|

| Norepinephrine Transporter (NET) | Reuptake Inhibition | 1.7 µM | wikipedia.orgnih.gov |

| Dopamine Transporter (DAT) | Reuptake Inhibition | >10 µM | wikipedia.org |

| α4β2 Nicotinic Acetylcholine Receptor | Antagonist | More potent than bupropion | wikipedia.org |

| α3β4 Nicotinic Acetylcholine Receptor | Antagonist | More potent than bupropion | wikipedia.org |

Overview of its Role in Bupropion Metabolism

Hydroxybupropion is formed primarily through the hydroxylation of the tert-butyl group of bupropion. wikipedia.orgdrugbank.com This metabolic process is almost exclusively mediated by the cytochrome P450 enzyme CYP2B6 in the liver. nih.govdroracle.aidrugbank.com The extensive conversion of bupropion to hydroxybupropion during its first pass through the liver underscores the efficiency of this metabolic pathway. wikipedia.org

Genetic variations in the CYP2B6 enzyme can significantly impact the metabolism of bupropion to hydroxybupropion, leading to inter-individual differences in plasma concentrations of the metabolite. droracle.ainih.gov This variability can, in turn, influence the therapeutic response and clinical outcomes of bupropion treatment. nih.govnih.gov

Pharmacokinetic Parameters

| Compound | Peak Plasma Concentration (Cmax) vs. Bupropion | Area Under the Curve (AUC) vs. Bupropion | Elimination Half-Life (t1/2) | Reference |

|---|---|---|---|---|

| Bupropion | - | - | ~9.8 hours | nih.gov |

| Hydroxybupropion | 4–7 times higher | ~10–17 times greater | ~20–22 hours | wikipedia.orgnih.govdrugbank.com |

| Threohydrobupropion | - | ~2.4 times greater | ~19.8 hours | nih.gov |

| Erythrohydrobupropion | - | - | ~26.8 hours | nih.gov |

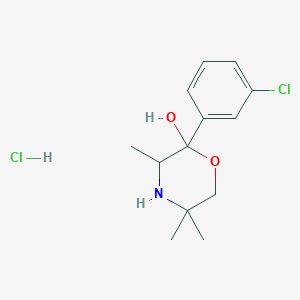

Structure

2D Structure

Properties

IUPAC Name |

2-(3-chlorophenyl)-3,5,5-trimethylmorpholin-2-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18ClNO2.ClH/c1-9-13(16,17-8-12(2,3)15-9)10-5-4-6-11(14)7-10;/h4-7,9,15-16H,8H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORXTVTDGPVINDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(OCC(N1)(C)C)(C2=CC(=CC=C2)Cl)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19Cl2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Enzymatic Biotransformation and Metabolic Pathways

Primary Formation Mechanism: Hydroxylation of the Tert-Butyl Group

The principal metabolic pathway for bupropion (B1668061) is the hydroxylation of its tert-butyl group, leading to the formation of hydroxybupropion (B195616). wikipedia.orgdoi.orgdrugbank.com This oxidative reaction is a key step in the drug's metabolism and is responsible for producing the most abundant and potent of its metabolites. wikipedia.orgdroracle.ai The resulting compound, hydroxybupropion, plays a significant role in the therapeutic effects observed with bupropion treatment. wikipedia.orgnih.gov

Cytochrome P450 (CYP) Isoenzyme Contributions

The enzymatic conversion of bupropion to hydroxybupropion is predominantly mediated by the cytochrome P450 (CYP) superfamily of enzymes, with one particular isoenzyme playing a central role.

Major Role of CYP2B6 in Hydroxybupropion Formation

Extensive research has unequivocally identified CYP2B6 as the primary enzyme responsible for the hydroxylation of bupropion to hydroxybupropion. wikipedia.orgnih.govnih.govnih.govdrugbank.compsu.edunih.govmdpi.comnih.govnih.govnih.govnih.gov In vitro studies using human liver microsomes and cDNA-expressed CYPs have demonstrated that bupropion hydroxylation is almost exclusively mediated by CYP2B6. nih.govdrugbank.com In fact, a CYP2B6 inhibitory antibody has been shown to inhibit bupropion hydroxylation by over 95% in human liver samples. nih.govdrugbank.com The activity of bupropion hydroxylation shows a high correlation with the content of CYP2B6 in human livers. nih.govdrugbank.com This strong evidence establishes bupropion hydroxylation as a reliable marker for CYP2B6 activity. nih.govdrugbank.com

Minor Contributions of Other CYP Isoforms (e.g., CYP1A2, 2A6, 2C9, 2E1, 3A4)

While CYP2B6 is the major contributor, some studies suggest minor roles for other CYP isoforms in bupropion metabolism. These include CYP1A2, CYP2A6, CYP2C9, CYP2E1, and CYP3A4. nih.govresearchgate.net However, their contribution to the formation of hydroxybupropion is considered to be significantly less than that of CYP2B6. nih.gov One study identified that CYP2C19 is primarily involved in alternative hydroxylation pathways of bupropion, particularly at lower substrate concentrations. nih.gov

Site-Specific Metabolism (e.g., Liver Microsomes vs. Intestinal Absence)

The metabolism of bupropion to hydroxybupropion is highly localized within the body. The primary site of this conversion is the liver, specifically within the liver microsomes where CYP2B6 is abundantly expressed. nih.govnih.govnih.gov In contrast, studies have shown that hydroxybupropion is not generated in intestinal fractions, indicating a lack of significant CYP2B6-mediated metabolism of bupropion in the gut. nih.govpsu.edu This highlights the liver's critical role in the first-pass metabolism of bupropion to its major active metabolite.

Kinetic Studies of Hydroxybupropion Formation (In Vitro)

In vitro kinetic studies have provided valuable insights into the formation of hydroxybupropion. These studies, primarily conducted using human liver microsomes, have determined the Michaelis-Menten constant (Km) and maximum velocity (Vmax) for this reaction.

| Parameter | Value | Source |

| Km (in human liver microsomes) | 89 (±14) µM | nih.govdrugbank.com |

| Km (in cDNA-expressed CYP2B6) | 85 µM | nih.govdrugbank.com |

| Vmax (in liver microsomes) | 131 pmol/min/mg | nih.gov |

These kinetic parameters quantify the affinity of the enzyme for the substrate and the maximum rate of the metabolic reaction, further solidifying the understanding of hydroxybupropion formation.

Phase II Metabolism: Glucuronidation Pathways

Following its formation through the hydroxylation of bupropion's tert-butyl group by CYP2B6, hydroxybupropion undergoes Phase II metabolism, primarily through glucuronidation. wikipedia.org This process involves the conjugation of glucuronic acid to the hydroxybupropion molecule, a reaction catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. pharmgkb.org This conjugation increases the water solubility of the metabolite, facilitating its excretion from the body. uniprot.org Glucuronide metabolites of hydroxybupropion have been identified in human urine, accounting for a significant portion of the excreted dose. nih.gov

Identification of UDP-Glucuronosyltransferase (UGT) Isoforms (e.g., UGT2B7, UGT2B4)

Several UGT isoforms have been identified as being involved in the glucuronidation of hydroxybupropion. In vitro studies using human liver microsomes and expressed UGT panels have pinpointed UGT2B7 as the primary enzyme responsible for catalyzing the glucuronidation of hydroxybupropion. pharmgkb.orgnih.gov UGT2B4 also contributes to this metabolic pathway, although to a lesser extent than UGT2B7. pharmgkb.orgnih.gov

The involvement of specific UGT isoforms highlights the complexity of drug metabolism and the potential for drug-drug interactions. For instance, co-administration of drugs that are also metabolized by UGT2B7 could potentially alter the clearance of hydroxybupropion.

Stereoselective Aspects of Glucuronidation

The glucuronidation of hydroxybupropion is a stereoselective process, meaning that the different enantiomers of hydroxybupropion are metabolized at different rates. nih.gov Hydroxybupropion has two chiral centers, resulting in four possible stereoisomers. However, in humans, only the (2R,3R)-hydroxybupropion and (2S,3S)-hydroxybupropion enantiomers are typically formed. wikipedia.org

Research has demonstrated marked stereoselectivity in the glucuronidation of these enantiomers. Studies using human liver microsomes have shown that the intrinsic clearance (Clint) for the formation of (R,R)-hydroxybupropion glucuronide is significantly higher than that for (S,S)-hydroxybupropion glucuronide. nih.gov Specifically, UGT2B7 and UGT2B4 catalyze the glucuronidation of (R,R)-hydroxybupropion, while only UGT2B7 is responsible for the glucuronidation of (S,S)-hydroxybupropion. nih.gov This stereoselectivity in metabolism contributes to the observed differences in the plasma concentrations of the hydroxybupropion enantiomers. nih.gov

Table 1: Stereoselective Glucuronidation of Hydroxybupropion Enantiomers

| Enantiomer | UGT Isoforms Involved | Relative Glucuronidation Efficiency |

|---|---|---|

| (R,R)-hydroxybupropion | UGT2B7, UGT2B4 | Higher |

| (S,S)-hydroxybupropion | UGT2B7 | Lower |

Species-Specific Metabolic Profiles (e.g., Mouse vs. Rat)

Significant species differences have been observed in the metabolism of bupropion and its metabolites. These differences can have important implications for the pharmacological and toxicological evaluation of the drug in preclinical studies.

In mice, bupropion is extensively metabolized to a major side-chain hydroxylated product, which is found in higher concentrations in the plasma than the parent drug. capes.gov.brnih.gov This metabolic profile is also observed in dogs and humans. capes.gov.brnih.gov

In contrast, rats metabolize bupropion differently. The predominant metabolites found in rat urine are side-chain cleavage products, such as m-chlorobenzoic acid. capes.gov.brnih.gov The formation of the major side-chain hydroxylated metabolite seen in mice, dogs, and humans is a minor pathway in rats. capes.gov.brnih.gov A study comparing the pharmacokinetics of bupropion and its metabolites in rats, mice, and guinea pigs found that mice predominantly metabolize bupropion to hydroxybupropion (BW 306U). nih.gov This difference in metabolic pathways between mice and rats may account for the observed species differences in the pharmacological response to bupropion. capes.gov.br

Table 2: Species-Specific Metabolism of Bupropion

| Species | Primary Metabolic Pathway | Major Metabolite(s) |

|---|---|---|

| Mouse | Side-chain hydroxylation | Hydroxybupropion (BW 306U) |

| Rat | Side-chain cleavage | m-Chlorobenzoic acid |

Identification of Novel Hydroxybupropion-Related Metabolites (e.g., 4'-hydroxybupropion)

Recent research has led to the identification of previously uncharacterized metabolites of bupropion, expanding our understanding of its complex metabolic fate. Three new metabolites, 4'-hydroxybupropion, erythro-4'-hydroxyhydrobupropion, and threo-4'-hydroxyhydrobupropion, have been detected in human liver microsome incubations and isolated from human urine. nih.gov The structures of these metabolites were confirmed using various analytical techniques, including UV absorbance, NMR spectra, and mass spectral data. nih.gov

These novel metabolites were found to represent a significant portion (24%) of the drug-related material excreted in urine. nih.govwikipedia.org This is comparable to the proportion of the dose represented by bupropion and its three previously known primary metabolites (hydroxybupropion, threohydrobupropion, and erythrohydrobupropion), which account for 23% of the excreted dose. wikipedia.org The formation of 4'-hydroxybupropion is another example of the hydroxylation pathways involved in bupropion metabolism. nih.gov Additionally, other non-reported metabolites have been identified in human plasma, including a hydration product of bupropion and a hydroxylation product of threo/erythrohydrobupropion, further highlighting the intricate nature of bupropion's biotransformation. nih.gov

Pharmacological Targets and Molecular Mechanisms Preclinical and in Vitro Studies

Monoamine Transporter Interactions

Hydroxybupropion's primary mechanism is the inhibition of monoamine reuptake, specifically targeting the transporters for norepinephrine (B1679862) and dopamine (B1211576). ricardinis.ptncats.io

Norepinephrine Transporter (NET) Inhibition

In vitro studies demonstrate that hydroxybupropion (B195616) is an inhibitor of the norepinephrine transporter (NET). ricardinis.pt Racemic hydroxybupropion inhibits norepinephrine uptake with an IC₅₀ value of 1.7 µM, a potency similar to that of the parent compound, bupropion (B1668061). wikipedia.org Further investigation into its stereoisomers reveals that the (2S,3S)-hydroxy isomer is the more active form, exhibiting a significantly lower IC₅₀ value and thus higher potency at the NET. ncats.io

Dopamine Transporter (DAT) Inhibition

Hydroxybupropion also acts as an inhibitor of the dopamine transporter (DAT), though its potency is substantially weaker compared to its effect on NET. wikipedia.orgncats.io Studies have reported an IC₅₀ value of greater than 10 µM for racemic hydroxybupropion at the DAT. wikipedia.org Similar to its action on the NET, the (2S,3S)-hydroxybupropion isomer is more potent at inhibiting dopamine uptake than the (2R,3R) isomer. ncats.io The weaker inhibition of DAT is a distinguishing feature of hydroxybupropion compared to its parent compound. wikipedia.orgncats.io

Relative Potency Compared to Parent Compound in Preclinical Models

In preclinical models, racemic hydroxybupropion demonstrates a pharmacological profile distinct from bupropion. It shows similar potency to bupropion as an inhibitor of norepinephrine reuptake. wikipedia.orgncats.io However, it is considerably less potent as a dopamine reuptake inhibitor. wikipedia.orgncats.io

The stereochemistry of hydroxybupropion plays a critical role in its activity. The (2S,3S)-hydroxybupropion enantiomer is considered the most active metabolite, displaying comparable or even stronger inhibition of both norepinephrine and dopamine uptake compared to bupropion in some assays. ricardinis.ptncats.io Conversely, the (2R,3R)-hydroxybupropion isomer shows significantly less activity at both monoamine transporters. ncats.io This enantioselective activity suggests that the (2S,3S) metabolite may be a key contributor to the clinical effects attributed to bupropion. ricardinis.pt

Table 1: Inhibitory Potency (IC₅₀) of Bupropion and Hydroxybupropion Enantiomers at Monoamine Transporters (Rat Synaptosomes)

| Compound | DAT Inhibition (IC₅₀) | NET Inhibition (IC₅₀) |

|---|---|---|

| Bupropion | 550 nM | 1900 nM |

| (±)-Hydroxybupropion | >10,000 nM | 1700 nM |

| (2S,3S)-Hydroxybupropion | 790 nM | 520 nM |

| (2R,3R)-Hydroxybupropion | >10,000 nM | >10,000 nM |

Data sourced from preclinical studies using rat brain synaptosomes. IC₅₀ values represent the concentration required to inhibit 50% of transporter activity. A lower value indicates greater potency.

Ligand-Gated Ion Channel Modulation

Beyond its effects on monoamine transporters, hydroxybupropion also modulates the activity of ligand-gated ion channels, particularly nicotinic acetylcholine (B1216132) receptors.

Nicotinic Acetylcholine Receptor (nAChR) Antagonism

Hydroxybupropion functions as a non-competitive antagonist of nicotinic acetylcholine receptors (nAChRs). wikipedia.orgiiab.me This action is believed to contribute to the therapeutic effects of bupropion, especially in the context of smoking cessation. ricardinis.pt Notably, hydroxybupropion is considered even more potent in its antagonism of nAChRs compared to bupropion itself. wikipedia.orgiiab.me

Research indicates that hydroxybupropion's antagonistic effects are not uniform across all nAChR subtypes. It demonstrates activity at several subtypes, including α4β2, α3β4, α3β2, and α7 nAChRs. wikipedia.orgresearchgate.netresearchgate.net The (2S,3S) isomer of hydroxybupropion has been shown to be a more potent antagonist of the α4β2 subtype than racemic bupropion. ncats.io In contrast, both isomers of hydroxybupropion exhibit weaker antagonist activity at the α3β4 and α4β4 subtypes. ncats.io The α4β2 and α7 subtypes are the most prevalent in the central nervous system, and their modulation is a key area of investigation for various neurological and psychiatric conditions. researchgate.netacs.org

Serotonin (B10506) Type 3A Receptor (5-HT3AR) Allosteric Modulation

Non-Competitive Blockade Characteristics

Research has demonstrated that Hydroxybupropion exhibits non-competitive blockade of 5-HT3A receptors. nih.govnih.gov This means that it does not directly compete with serotonin for the same binding site on the receptor. Instead, it binds to a different, allosteric site, which in turn alters the receptor's conformation and reduces its response to serotonin. This blockade is also characterized as being non-use-dependent, indicating that the level of inhibition is not influenced by how frequently the receptor is activated. nih.govnih.gov The inhibition of 5-HT3A receptors by Hydroxybupropion is a reversible process. nih.gov

Concentration-Dependent Inhibition Studies

The inhibitory effect of Hydroxybupropion on 5-HT3A receptors is dose-dependent. researchgate.netnih.gov In vitro studies using mouse 5-HT3A receptors expressed in Xenopus laevis oocytes have determined the concentration of Hydroxybupropion that inhibits 50% of the serotonin-gated currents (IC50). These studies have reported IC50 values for Hydroxybupropion at the homomeric 5-HT3A receptor to be approximately 112 μM to 113 μM. nih.govnih.govnih.gov Notably, this concentration is considered to be within the therapeutically relevant range observed in humans. nih.govnih.gov Further studies on heteromeric 5-HT3AB receptors revealed a higher IC50 value of 526 μM, indicating a lower potency at this receptor subtype compared to the homomeric 5-HT3A receptor. nih.govnih.gov

Table 1: Inhibitory Concentrations (IC50) of Hydroxybupropion on Serotonin Receptors

| Receptor Subtype | IC50 (μM) | Cell System |

|---|---|---|

| Homomeric 5-HT3A | 112 - 113 | Xenopus laevis oocytes |

| Heteromeric 5-HT3AB | 526 | Xenopus laevis oocytes |

Impact on Monoamine Oxidase Activity

Research indicates that Hydroxybupropion does not exert its therapeutic effects through the inhibition of monoamine oxidase (MAO). nih.gov Studies have shown that it does not possess the ability to inhibit MAO activity in the brain. nih.gov

Influence on Vesicular Monoamine Transporter-2 (VMAT-2) Activity

Preclinical research suggests that bupropion, and by extension its metabolites like Hydroxybupropion, can influence the activity of the vesicular monoamine transporter-2 (VMAT-2). nih.govresearchgate.net VMAT-2 is a crucial protein responsible for packaging monoamines, such as dopamine, into synaptic vesicles for release. nih.gov Studies have shown that bupropion can dose-dependently increase vesicular dopamine uptake, an effect associated with a redistribution of the VMAT-2 protein within nerve terminals. nih.gov This action appears to be indirect, potentially resulting from the inhibition of the dopamine transporter (DAT), which leads to an increase in VMAT-2 activity. researchgate.net

Gene Expression Modulation (In Vitro/Animal Models)

The direct effects of Hydroxybupropion on gene expression in in vitro and animal models are not extensively detailed in the provided search results. However, it is known that bupropion and its metabolites can inhibit the enzyme CYP2D6 and may also decrease its expression in the liver. wikipedia.org Further research is needed to fully elucidate the specific impact of Hydroxybupropion on the expression of various genes within the central nervous system.

Preclinical Pharmacokinetics and Disposition in Vitro and Animal Models

Protein Binding Characteristics

In vitro studies have demonstrated that hydroxybupropion (B195616) exhibits moderate binding to plasma proteins. The parent compound, bupropion (B1668061), and hydroxybupropion show the highest affinity for plasma proteins among its metabolites. wikipedia.org Specifically, the plasma protein binding of bupropion is reported to be between 75% and 80%, and this binding does not appear to significantly limit its distribution into tissues. nih.gov While the exact percentage of plasma protein binding for hydroxybupropion varies across studies, it is understood to have a slightly higher unbound fraction compared to bupropion. nih.gov

Table 1: Plasma Protein Binding of Bupropion and Hydroxybupropion

| Compound | Plasma Protein Binding (%) | Species | Reference |

|---|---|---|---|

| Bupropion | 82-88 | Human | wikipedia.org |

| Bupropion | 75-80 | Rat, Dog, Human | nih.gov |

| Hydroxybupropion | Data suggests a slightly higher unbound fraction than bupropion | Human | nih.gov |

Elimination Kinetics

The elimination half-life of hydroxybupropion in animal models is approximately 20 hours, with a variability of about 5 hours. wikipedia.org In rats, the elimination half-life of bupropion has been reported, but specific half-life data for hydroxybupropion in this species is less consistently detailed in the provided search results. psu.edu In vitro studies using human liver microsomes have established that the formation of hydroxybupropion from bupropion is almost exclusively mediated by the CYP2B6 enzyme. nih.gov The kinetic parameters for this conversion have been determined, with a mean Michaelis-Menten constant (Km) of 89 (±14) µM in human liver microsomes. nih.gov

Table 2: Elimination Half-Life of Hydroxybupropion

| Compound | Elimination Half-Life (hours) | Species/System | Reference |

|---|---|---|---|

| Hydroxybupropion | ~20 (± 5) | Animal Models | wikipedia.org |

| Bupropion | - | Rat | psu.edu |

Relative Exposure in Preclinical Models

In preclinical models, particularly those with human-like metabolism such as mice, there is a significantly higher exposure to hydroxybupropion compared to the parent drug, bupropion. nih.govpurdue.edu In rats administered bupropion, the unbound brain-to-plasma concentration ratio (Kp,uu) for the oxidative metabolites, including (R,R)- and (S,S)-hydroxybupropion, was close to 1. purdue.edu Another study in rats reported steady-state brain extracellular fluid to unbound plasma concentration ratios of 1.7 for hydroxybupropion, indicating a net uptake into the brain. nih.govresearchgate.net Following administration of bupropion to rats, the exposure to unbound (R,R)-hydroxybupropion was 1.5-fold higher than that of (S,S)-hydroxybupropion in both plasma and brain. researchgate.netnih.gov

Table 3: Relative Exposure of Hydroxybupropion in Preclinical Models

| Parameter | Value | Species | Condition | Reference |

|---|---|---|---|---|

| Unbound brain to unbound plasma AUC0-6h ratio (Kp,uu) of (R,R)- and (S,S)-hydroxybupropion | ~1 | Rat | Following racemic bupropion administration | purdue.edu |

| Steady-state brain extracellular fluid/plasma unbound concentration ratio (Kp,uu,ss) | 1.7 | Rat | - | nih.govresearchgate.net |

| Unbound (R,R)-hydroxybupropion exposure vs. (S,S)-hydroxybupropion exposure | 1.5-fold higher | Rat | Following bupropion administration | researchgate.netnih.gov |

Weak Affinity for P-glycoprotein (ABCB1)

In vitro studies have demonstrated that hydroxybupropion has a very weak affinity for P-glycoprotein (P-gp), an efflux transporter encoded by the ABCB1 gene. nih.gov An ATPase assay using membranes expressing human P-gp showed that bupropion and its major metabolites, including hydroxybupropion, exhibited very low Vmax/Km values, indicating they are not significant substrates for this transporter. nih.gov This suggests that P-gp is unlikely to play a major role in limiting the brain penetration of hydroxybupropion. clinpgx.orgnih.gov

Analytical Methodologies for Characterization and Quantification

Chromatography-Mass Spectrometry Techniques

Chromatography-mass spectrometry (MS) has become the gold standard for the analysis of hydroxybupropion (B195616) due to its high sensitivity and selectivity. These methods are particularly valuable for quantifying the compound in complex biological matrices such as plasma and urine.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method Development

LC-MS/MS methods are widely employed for the simultaneous quantification of bupropion (B1668061) and its metabolites, including hydroxybupropion. nih.govnih.govitmedicalteam.plajrconline.orgnih.govijper.org These methods offer high specificity and sensitivity, allowing for the determination of low concentrations of the analytes in biological samples. nih.govresearchgate.net

The successful separation of hydroxybupropion from its parent compound and other metabolites is a critical aspect of method development. This is typically achieved through reversed-phase chromatography.

Column Selection: A variety of columns have been utilized for the chromatographic separation of hydroxybupropion. Commonly used stationary phases include:

C18 columns: Aqua C18 nih.gov, Waters Symmetry C18 nih.gov, and Phenomenex Luna C18 rroij.com columns have been successfully used.

C8 columns: A Zorbax SB C8 column has also been employed for the separation of bupropion and hydroxybupropion. ajrconline.org

Phenyl columns: An Acquity BEH phenyl column has been shown to provide good resolution between threohydrobupropion and erythrohydrobupropion, as well as good peak symmetry for all analytes. ijper.org

Chiral columns: For stereoselective assays, chiral columns such as the Lux Cellulose-3 nih.gov and α1-acid glycoprotein (B1211001) columns are necessary to separate the enantiomers of hydroxybupropion. nih.govresearchgate.net

Mobile Phase Parameters: The mobile phase composition is optimized to achieve efficient separation and good peak shape. Typical mobile phases consist of a mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) and an aqueous buffer. nih.govnih.govitmedicalteam.plajrconline.orgnih.govijper.orgrroij.com

Organic Solvents: Methanol and acetonitrile (B52724) are the most common organic modifiers. nih.govitmedicalteam.plajrconline.orgnih.govijper.orgrroij.com The choice and proportion of the organic solvent are adjusted to control the retention and resolution of the analytes.

Aqueous Phase: The aqueous portion of the mobile phase often contains a buffer to control the pH and improve peak shape. Commonly used buffers include ammonium (B1175870) formate (B1220265) nih.govresearchgate.net, ammonium acetate (B1210297) itmedicalteam.pl, and phosphate (B84403) buffer. nih.govrjptonline.org The pH of the mobile phase can significantly influence the retention and separation of the analytes, with optimal pH values often being slightly acidic. nih.gov

Gradient vs. Isocratic Elution: Both isocratic and gradient elution methods have been developed. Isocratic methods use a constant mobile phase composition throughout the run nih.govijper.orgnih.govrroij.com, while gradient methods involve changing the mobile phase composition over time to optimize the separation of compounds with different polarities. nih.govresearchgate.net

Interactive Data Table: Chromatographic Conditions for Hydroxybupropion Analysis

| Analytical Method | Column | Mobile Phase | Flow Rate (mL/min) | Detection |

| LC-MS/MS nih.gov | α1-acid glycoprotein | A: 20 mM aqueous ammonium formate, pH 5.0; B: Methanol (Gradient) | 0.22 | ESI+ |

| LC-MS/MS nih.gov | Lux 3µ Cellulose-3 | A: 25:15:60 Methanol:Acetonitrile:5mM Ammonium Bicarbonate (pH 8.5); B: 60:30:10 Methanol:Acetonitrile:5mM Ammonium Bicarbonate (pH 8.5) (Gradient) | Not Specified | ESI+ |

| HPLC-UV nih.gov | Aqua C18 | 45:55 Methanol:0.05 M Phosphate Buffer (pH 5.5) | Not Specified | UV at 214 nm |

| LC-MS/MS researchgate.net | α1-acid glycoprotein | Methanol and aqueous ammonium formate (Gradient) | Not Specified | ESI+, MRM |

| LC-MS/MS itmedicalteam.pl | Phenomenex C18 | 90:10 Acetonitrile:2mM Ammonium acetate | 1.0 | ESI+ |

| LC-MS/MS ajrconline.org | Zorbax SB C8 | 65:35 Methanol:0.2% Formic Acid | 1.0 | ESI+ |

| LC-MS/MS nih.gov | Waters Symmetry C18 | 31:69 Methanol:0.04% Formic Acid | 1.0 | ESI+ |

| HPLC-UV researchgate.net | C8 | 40:10:50 Methanol:Acetonitrile:10mM Phosphate Buffer (pH 3.0) with 20mM 1-heptane sulfonic acid sodium salt | Not Specified | UV at 214 nm & 254 nm |

| LC-MS/MS ijper.org | Acquity BEH phenyl | 42:58 Methanol:0.06% Ammonia | 0.5 | ESI+ |

| RP-HPLC rjptonline.org | C18 | Methanol and 10 mM Phosphate Buffer (pH 4.0) (Gradient) | 1.0 | UV at 252 nm |

| RP-HPLC rroij.com | Phenomenex Luna C18 | 80:20 Methanol:Acetate Buffer (pH 6.0) | 1.0 | UV at 251 nm |

| RP-HPLC researchgate.net | C18 | 80:20 Methanol:Phosphate Buffer (pH 6.0) | 1.0 | UV at 223 nm |

| HPLC researchgate.net | ODS (C18) | 80:20 1.2% w/v Ammonium Dihydrogen Phosphate (pH 4.5):Acetonitrile | Not Specified | UV at 210 nm |

Electrospray Ionization (ESI): For the analysis of hydroxybupropion, positive electrospray ionization (ESI+) is the most commonly used ionization technique. nih.govnih.govitmedicalteam.plajrconline.orgnih.govijper.orgresearchgate.net This is because the analytes readily form protonated molecules [M+H]+ in the positive ion mode, leading to good sensitivity. nih.govijper.org

Multiple Reaction Monitoring (MRM): To achieve high selectivity and sensitivity, tandem mass spectrometry (MS/MS) is employed, typically in the multiple reaction monitoring (MRM) mode. nih.govajrconline.orgnih.govijper.orgresearchgate.net In MRM, a specific precursor ion for hydroxybupropion is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This highly specific detection method minimizes interference from other compounds in the sample matrix. The precursor to product ion transition for hydroxybupropion is commonly m/z 256.0 → 238.0. ajrconline.org

Interactive Data Table: Mass Spectrometry Parameters for Hydroxybupropion Analysis

| Parameter | Setting | Reference |

| Ionization Mode | Positive Electrospray Ionization (ESI+) | nih.govnih.govitmedicalteam.plajrconline.orgnih.govijper.orgresearchgate.net |

| Detection Mode | Multiple Reaction Monitoring (MRM) | nih.govajrconline.orgnih.govijper.orgresearchgate.net |

| Precursor Ion (m/z) | 256.0 | ajrconline.orgnih.gov |

| Product Ion (m/z) | 238.0 | ajrconline.org |

Effective sample preparation is essential to remove interfering substances from biological matrices and to concentrate the analyte of interest before LC-MS/MS analysis.

Solid-Phase Extraction (SPE): SPE is a widely used technique for cleaning up and concentrating samples. itmedicalteam.plijper.orgresearchgate.net It involves passing the sample through a cartridge containing a solid sorbent that retains the analyte, while interfering compounds are washed away. The analyte is then eluted with a suitable solvent. For hydroxybupropion analysis, mixed-mode cation exchange (MCX) SPE plates have been shown to be effective. researchgate.net

Protein Precipitation (PPT): PPT is a simpler and faster method for removing proteins from plasma samples. nih.govnih.gov It involves adding a precipitating agent, such as trichloroacetic acid nih.gov or acetonitrile nih.gov, to the plasma sample. The precipitated proteins are then removed by centrifugation, and the supernatant containing the analyte is injected into the LC-MS/MS system.

Liquid-Liquid Extraction (LLE): LLE is another common technique where the analyte is partitioned between two immiscible liquid phases. nih.govajrconline.org This method can provide clean extracts, but recovery rates may be lower compared to SPE. nih.gov

High-Performance Liquid Chromatography (HPLC) with UV Detection

While LC-MS/MS is the preferred method for its sensitivity, HPLC with ultraviolet (UV) detection is a viable and more accessible alternative for the quantification of hydroxybupropion, particularly in pharmaceutical formulations or when higher concentrations are expected in biological samples. nih.govrroij.comrjptonline.orgresearchgate.netresearchgate.netresearchgate.net

Reversed-phase HPLC (RP-HPLC) is the most common mode of separation for hydroxybupropion analysis using UV detection. nih.govrroij.comrjptonline.orgresearchgate.netresearchgate.netresearchgate.net

In RP-HPLC, a nonpolar stationary phase (e.g., C8 or C18) is used with a polar mobile phase. The separation is based on the hydrophobic interactions between the analyte and the stationary phase. The composition of the mobile phase, typically a mixture of water or buffer and an organic solvent like methanol or acetonitrile, is adjusted to achieve the desired retention and separation. nih.govrroij.comrjptonline.orgresearchgate.netresearchgate.netresearchgate.net UV detection is typically performed at a wavelength where hydroxybupropion exhibits significant absorbance, such as 214 nm nih.govresearchgate.net or 252 nm. rjptonline.org

Chiral HPLC for Enantiomeric Separation

Hydroxybupropion possesses two chiral centers, leading to the formation of (2R,3R)- and (2S,3S)-hydroxybupropion enantiomers in humans. wikipedia.org The differential pharmacological activities of these stereoisomers necessitate the use of chiral High-Performance Liquid Chromatography (HPLC) methods for their separation and individual quantification. These methods are crucial for detailed pharmacokinetic and drug interaction studies. nih.gov

Several chiral stationary phases (CSPs) have been successfully employed for the enantiomeric resolution of hydroxybupropion. These include polysaccharide-based columns and protein-based columns. For instance, a Lux 3µ Cellulose-3 column has been utilized with a mobile phase consisting of a methanol, acetonitrile, ammonium bicarbonate, and ammonium hydroxide (B78521) gradient to separate the enantiomers of bupropion and its metabolites, including hydroxybupropion. nih.gov Another approach involves the use of an alpha(1)-acid glycoprotein (AGP) column with a gradient mobile phase of methanol and aqueous ammonium formate. researchgate.net Furthermore, a Cyclobond I 2000 column has been effective for separating hydroxybupropion enantiomers using a mobile phase containing acetonitrile, triethylamine, and ammonium acetate at a pH of 3.8. nih.gov

Detection is typically achieved using tandem mass spectrometry (LC-MS/MS), which provides high sensitivity and specificity, allowing for the quantification of enantiomers at low concentrations in complex biological samples like plasma and urine. nih.govresearchgate.net

Table 1: Chiral HPLC Methods for Hydroxybupropion Enantiomeric Separation

| Chiral Stationary Phase | Mobile Phase Composition | Detection | Application | Reference |

| Lux 3µ Cellulose-3 | Gradient of methanol, acetonitrile, ammonium bicarbonate, and ammonium hydroxide | MS/MS | Human Plasma | nih.gov |

| Alpha(1)-acid glycoprotein | Gradient of methanol and aqueous ammonium formate | MS/MS | Human Plasma and Urine | researchgate.net |

| Cyclobond I 2000 | 3% acetonitrile, 0.5% triethylamine, and 20 mM ammonium acetate (pH 3.8) | Not Specified | Human Plasma | nih.gov |

| LarihcShell CF6-RN | Polar organic mode | Not Specified | Pharmaceutical dosage form | nih.gov |

Other Chromatographic and Spectroscopic Methods (e.g., Thin-Layer Chromatography, Spectrophotometry)

Beyond chiral HPLC, other chromatographic and spectroscopic methods have been applied for the analysis of bupropion and its metabolites, which can be adapted for hydroxybupropion.

Thin-Layer Chromatography (TLC): High-Performance Thin-Layer Chromatography (HPTLC) offers a simpler, cost-effective alternative for the separation and quantification of bupropion and its metabolites. A validated HPTLC method for the simultaneous enantioseparation of bupropion and hydroxybupropion has been developed. nih.gov This method utilized L(+)-tartaric acid as a chiral impregnating agent in the silica (B1680970) gel stationary phase and as an additive in the mobile phase, which was composed of acetonitrile, methanol, dichloromethane, and L-tartaric acid. nih.gov Densitometric analysis is used for quantification. akjournals.comresearchgate.net Another TLC method on silica gel 60 F254 plates with a mobile phase of ethanol–chloroform–glacial acetic acid has been used for the analysis of bupropion hydrochloride in pharmaceutical tablets. akjournals.com

Spectrophotometry: Spectrophotometric methods, particularly UV-Visible spectrophotometry, have been developed for the quantification of bupropion. scielo.brrjptonline.org These methods are generally simpler and more accessible than chromatographic techniques. A simple and robust HPLC method with UV detection has been developed for the quantification of hydroxybupropion in serum, demonstrating that for the higher concentrations at which the metabolite is present, UV detection is a viable option. nih.gov The detection wavelength for bupropion hydrochloride has been determined to be 252 nm. rjptonline.org

Electrochemical Nanosensors for Detection

Recent advancements in analytical technology have led to the development of electrochemical nanosensors for the sensitive and selective detection of bupropion. ias.ac.innih.gov These sensors offer advantages in terms of speed, portability, and cost-effectiveness.

A notable example is a molecularly imprinted polymer (MIP)-based electrochemical nanosensor. ias.ac.innih.govresearchgate.net In this approach, a polymer with molecular cavities specific to the bupropion molecule is synthesized on the surface of an electrode, such as a pencil graphite (B72142) electrode (PGE) or a screen-printed carbon electrode (SPCE). ias.ac.innih.gov The binding of bupropion to these cavities can be measured electrochemically, for instance, through differential pulse voltammetry (DPV). nih.gov One such sensor, fabricated with a nanocomposite of molecularly imprinted polyaniline, gold nanoparticles, and graphene oxide, demonstrated high specificity for bupropion. ias.ac.in Another sensor utilized a copolymer of L-dopa and 1,4-phenylenediamine as the functional monomers for the MIP. nih.gov These nanosensors have shown promise for the detection of bupropion in pharmaceutical formulations and biological samples like urine. ias.ac.innih.gov

Method Validation and Performance Parameters (e.g., Linearity, Sensitivity, Precision, Accuracy, Robustness)

The reliability of any analytical method for hydroxybupropion hydrochloride depends on rigorous validation to ensure it meets predefined performance criteria. Key validation parameters include linearity, sensitivity, precision, accuracy, and robustness.

Linearity: Analytical methods must demonstrate a linear relationship between the analyte concentration and the instrumental response over a specified range. For example, an LC-MS/MS assay for hydroxybupropion enantiomers was linear in plasma from 2.5 to 1000 ng/mL. researchgate.net A chiral HPLC method showed linearity from 12.5 to 500 ng/ml for both (2R,3R)- and (2S,3S)-hydroxybupropion. nih.gov A high-performance thin-layer chromatography (HPTLC) method for the enantiomers of hydroxybupropion was found to be linear for (R,R)-HBUP and (S,S)-HBUP in the ranges of 12.19 to 40.65 ng/spot and 14.26 to 47.53 ng/spot, respectively. nih.gov An electrochemical nanosensor for bupropion showed a linear range from 1.0 x 10⁻¹³ M to 1.0 x 10⁻¹¹ M. nih.gov

Sensitivity: The sensitivity of a method is determined by its Limit of Detection (LOD) and Limit of Quantification (LOQ). The LOQ for hydroxybupropion enantiomers has been reported to be as low as 2 ng/mL using LC-MS/MS and 12.5 ng/mL with a chiral HPLC method. nih.govnih.gov For HPTLC, the LOQ for (R,R)-HBUP and (S,S)-HBUP were 40.65 ng/spot and 47.53 ng/spot, respectively. nih.gov An electrochemical nanosensor for bupropion reported a very low LOD of 3.18 x 10⁻¹⁴ M. nih.gov

Precision and Accuracy: Precision refers to the closeness of repeated measurements, expressed as the relative standard deviation (RSD), while accuracy is the closeness of the measured value to the true value. For most bioanalytical methods, intra-day and inter-day precision values should be within 15%, and accuracy should be within 85-115% of the nominal concentration. nih.gov Validated methods for hydroxybupropion consistently meet these criteria. For instance, an LC-MS/MS assay reported intra- and inter-day accuracy greater than 98% and coefficients of variation less than 10%. researchgate.net Another study showed intra- and inter-assay precision and accuracy to be within 12%. nih.gov

Robustness: Robustness is the ability of a method to remain unaffected by small, deliberate variations in method parameters, demonstrating its reliability for routine use. mdpi.com This is tested by varying parameters such as mobile phase composition, pH, and column temperature. mdpi.comturkjps.org

Table 2: Performance Parameters of Selected Analytical Methods for Hydroxybupropion

| Method | Linearity Range | LOQ | Precision (%RSD) | Accuracy (%) | Reference |

| LC-MS/MS | 2.5-1000 ng/mL (plasma) | 2 ng/mL | <12% | Within 12% of nominal | nih.gov |

| Chiral HPLC | 12.5-500 ng/mL | 12.5 ng/mL | <10% | Not Specified | nih.gov |

| HPTLC (Enantiomers) | 12.19-47.53 ng/spot | 40.65-47.53 ng/spot | Not Specified | Not Specified | nih.gov |

| Electrochemical Nanosensor | 1.0 × 10⁻¹³ - 1.0 × 10⁻¹¹ M | 3.18 × 10⁻¹⁴ M (LOD) | Not Specified | Not Specified | nih.gov |

| HPLC-UV | 100-2500 ng/mL | 100 ng/mL | 1.17-9.41% | 89.97-110.86% | nih.gov |

Application of Internal Standards in Analytical Assays

The use of an internal standard (IS) is critical in quantitative analytical assays, particularly in chromatography-mass spectrometry, to correct for variations in sample preparation, injection volume, and instrument response. An ideal internal standard is chemically similar to the analyte but can be distinguished by the detector, typically due to a mass difference.

For the analysis of hydroxybupropion and its parent compound, bupropion, stable isotope-labeled analogs are the preferred internal standards. nih.gov Deuterated internal standards, such as hydroxybupropion-d6, bupropion-d9, erythrohydrobupropion-d9, and threohydrobupropion-d9, are commonly used. nih.govnih.gov These standards have nearly identical chemical properties and chromatographic retention times to their non-labeled counterparts but are easily differentiated by a mass spectrometer due to their higher mass. nih.gov The use of stable isotope-labeled internal standards helps to optimize the accuracy of the method. sigmaaldrich.com

In some methods, other compounds have been used as internal standards. For example, acetaminophen (B1664979) has been used as an internal standard in an LC-MS/MS method for the simultaneous quantification of bupropion and its metabolites. nih.gov Phenacetin has also been employed as an internal standard in a chiral HPLC assay for hydroxybupropion enantiomers. nih.gov The selection of an appropriate internal standard is a crucial step in method development to ensure the accuracy and reliability of the quantitative results.

Stereochemistry and Enantiomeric Pharmacology

Chirality of Hydroxy Bupropion (B1668061) Hydrochloride

Hydroxybupropion (B195616) hydrochloride possesses a complex stereochemical profile due to the presence of two chiral centers. This inherent chirality means that the compound can exist as four possible stereoisomers. wikipedia.orgwikipedia.org However, within the human body, a remarkable degree of stereoselectivity is observed in its formation. wikipedia.orgnih.gov Primarily due to steric hindrance during its metabolic synthesis, only two of these enantiomers are actually formed: (2R,3R)-hydroxybupropion and (2S,3S)-hydroxybupropion. wikipedia.orgwikipedia.orgnih.gov The other two potential diastereomers, (2S,3R)- and (2R,3S)-hydroxybupropion, are not found in human plasma. nih.govnih.gov

Bupropion itself is administered as a racemic mixture, containing equal amounts of its (R)- and (S)-enantiomers. nih.gov The subsequent hydroxylation of bupropion to hydroxybupropion introduces the second chiral center, leading to the formation of the specific (2R,3R) and (2S,3S) diastereomers. nih.govnih.gov It is important to note that while bupropion enantiomers can racemize in certain buffer solutions, the racemization of hydroxybupropion is significantly slower. researchgate.net This slow rate of racemization ensures that the plasma concentrations of the hydroxybupropion enantiomers accurately reflect their stereospecific formation and elimination pathways. researchgate.net

Stereoselective Formation and Elimination Pathways

The formation and elimination of hydroxybupropion enantiomers are highly stereoselective processes. iu.edu The primary enzyme responsible for the hydroxylation of bupropion to hydroxybupropion is cytochrome P450 2B6 (CYP2B6). wikipedia.orgnih.govnih.gov Studies using recombinant CYP2B6 have shown that the formation of (S,S)-hydroxybupropion is approximately three times greater than that of (R,R)-hydroxybupropion. nih.gov Similarly, in human liver microsomes, the formation of (S,S)-hydroxybupropion is about 1.5-fold greater than that of (R,R)-hydroxybupropion. nih.gov

Despite the faster in vitro formation of the (S,S)-enantiomer, in vivo plasma concentrations tell a different story. After oral administration of racemic bupropion, the plasma exposure (as measured by the area under the curve, or AUC) to (2R,3R)-hydroxybupropion is significantly higher—up to 65 times greater—than that of (2S,3S)-hydroxybupropion. iu.edu This indicates that while the formation of (S,S)-hydroxybupropion may be faster, its elimination is also much more rapid. nih.govpharmgkb.org The apparent renal clearance of (2S,3S)-hydroxybupropion is nearly ten times higher than that of (2R,3R)-hydroxybupropion. nih.gov

This leads to a situation where (S,S)-hydroxybupropion's presence in the body is formation rate-limited, while (R,R)-hydroxybupropion's is elimination rate-limited. nih.govpharmgkb.org Consequently, (2R,3R)-hydroxybupropion becomes the major metabolite found in plasma, while (2S,3S)-hydroxybupropion is considered a minor metabolite. wikipedia.org The stereoselective nature of these pathways is further highlighted by the fact that genetic variations in the CYP2B6 enzyme can influence the metabolic ratios of these enantiomers. nih.govduke.edu

Enantiomeric Differences in Preclinical Pharmacological Activity

The two enantiomers of hydroxybupropion exhibit significant differences in their preclinical pharmacological activity, particularly in their interactions with monoamine transporters and nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.gov The (2S,3S)-hydroxybupropion isomer is considerably more potent than the (2R,3R)-isomer in inhibiting the reuptake of both norepinephrine (B1679862) (NE) and dopamine (B1211576) (DA). nih.gov

In studies measuring the inhibition of NE uptake, racemic hydroxybupropion has an IC₅₀ value of 1.7 µM. nih.gov However, this activity is predominantly attributed to the (2S,3S)-enantiomer, which has an IC₅₀ of 520 nM, while the (2R,3R)-enantiomer is substantially less active, with an IC₅₀ greater than 10,000 nM. nih.gov A similar pattern is observed for DA uptake inhibition. nih.gov

Furthermore, the (2S,3S)-isomer is a more potent antagonist of the α4β2 nicotinic acetylcholine receptor subtype, with a functional IC₅₀ of 3.3 µM, compared to the (2R,3R)-isomer and racemic bupropion. nih.gov In animal models of depression, such as the forced swimming test, (2S,3S)-hydroxybupropion demonstrates significantly greater potency than (2R,3R)-hydroxybupropion. nih.gov These findings suggest that a substantial portion of the therapeutic effects of bupropion may be mediated by the (2S,3S)-hydroxybupropion metabolite, despite its lower plasma concentrations. nih.govnih.govwikipedia.org

Table 1: Preclinical Pharmacological Activity of Hydroxybupropion Enantiomers

| Compound | Norepinephrine Uptake Inhibition (IC₅₀) | Dopamine Uptake Inhibition | α4β2 nAChR Antagonism (IC₅₀) |

|---|---|---|---|

| (2S,3S)-hydroxybupropion | 520 nM nih.gov | Similar to NE uptake nih.gov | 3.3 µM nih.gov |

| (2R,3R)-hydroxybupropion | >10,000 nM nih.gov | Weak nih.gov | Less potent than (2S,3S) isomer nih.gov |

| Racemic hydroxybupropion | 1.7 µM nih.gov | - | - |

| Racemic bupropion | 1.9 µM nih.gov | - | Less potent than (2S,3S) isomer nih.gov |

Development of Stereoselective Analytical Assays

A variety of analytical techniques have been employed, with liquid chromatography-tandem mass spectrometry (LC-MS/MS) being a prominent method. nih.govresearchgate.netricardinis.pt These assays often utilize chiral stationary phases (CSPs), such as α1-acid glycoprotein (B1211001) or Cyclobond I 2000 columns, to achieve the separation of the (2R,3R)- and (2S,3S)-hydroxybupropion enantiomers. nih.govnih.gov

These methods have been successfully developed and validated for use in human plasma and urine. nih.govnih.govcapes.gov.br For example, one such assay demonstrated linearity over a concentration range of 12.5-500 ng/ml for each enantiomer in plasma, with intraday and interday variabilities of less than 10%. nih.gov Another developed method reported a limit of quantification (LOQ) of 0.3 ng/mL for hydroxybupropion enantiomers in plasma. nih.gov The development of these robust and reliable analytical methods, often following Analytical Quality by Design (AQbD) principles, has been instrumental in advancing the understanding of the complex stereochemistry of hydroxybupropion. mdpi.com

Computational and Theoretical Chemistry Studies of Hydroxybupropion Hydrochloride

Computational and theoretical chemistry studies are pivotal in elucidating the molecular mechanisms underlying the pharmacological activity of drugs like hydroxybupropion (B195616). These in silico methods provide insights into drug-receptor interactions, binding affinities, and the structural determinants of activity, guiding the design and development of new therapeutic agents.

Enzyme Induction and Inhibition Studies Preclinical/in Vitro

Effects of CYP2B6 Modulators on Hydroxybupropion (B195616) Formation (In Vitro)

The formation of hydroxybupropion is almost exclusively catalyzed by CYP2B6, making bupropion (B1668061) hydroxylation a reliable in vitro probe reaction to assess the activity of this enzyme. nih.govnih.gov The kinetic parameter (Km) for this reaction in human liver microsomes has been determined to be approximately 89 µM. nih.govresearchgate.net In microsomes with cDNA-expressed CYPs, the Km was found to be 85 µM. nih.govresearchgate.net The activity of CYP2B6 is highly correlated with the rate of bupropion hydroxylation. nih.gov Consequently, substances that induce or inhibit CYP2B6 can significantly impact the rate of hydroxybupropion formation.

CYP2B6 Inhibition: Several compounds have been identified as inhibitors of CYP2B6-mediated bupropion hydroxylation in vitro. Studies have shown that certain antidepressants can inhibit this pathway, suggesting a potential for drug-drug interactions. nih.gov For instance, sertraline (B1200038) is recognized as a moderate inhibitor of CYP2B6 in vitro. wikipedia.org A screening of various substances identified ticlopidine (B1205844) as a potent in vitro inhibitor of CYP2B6, using bupropion hydroxylation as the model reaction. capes.gov.br Other potential inhibitors include paroxetine, fluoxetine, diazepam, clopidogrel, and orphenadrine. wikipedia.org

The inhibitory potencies (IC₅₀) of several antidepressants on bupropion hydroxylation are detailed in the table below.

| Inhibitor | IC₅₀ (µM) |

| Paroxetine | 1.6 nih.gov |

| Sertraline | 3.2 nih.gov |

| Norfluoxetine | 4.2 nih.gov |

| Fluvoxamine | 6.1 nih.gov |

| Desmethylsertraline | 19.9 nih.gov |

| Nefazodone | 25.4 nih.gov |

| Fluoxetine | 59.5 nih.gov |

| Data sourced from in vitro studies on human liver microsomes. |

In contrast, venlafaxine, O-desmethylvenlafaxine, citalopram, and desmethylcitalopram (B1219260) were found to be weak inhibitors of bupropion hydroxylation. nih.gov

CYP2B6 Induction: CYP2B6 is also susceptible to induction by various compounds. nih.gov In vitro studies using cultured human hepatocytes have demonstrated that efavirenz (B1671121) and rifampin can induce CYP2B6 expression. nih.gov Other potential inducers of CYP2B6 include carbamazepine, clotrimazole, ritonavir, St. John's wort, phenobarbital, and phenytoin. wikipedia.org The induction of this enzyme would be expected to increase the rate of bupropion metabolism, leading to higher concentrations of hydroxybupropion. wikipedia.org

Metabolite-Mediated Enzyme Inhibition (e.g., CYP2D6 Inhibition by Bupropion Metabolites)

While bupropion is primarily metabolized by CYP2B6, its metabolites, including hydroxybupropion, are known to inhibit other enzymes, most notably CYP2D6. researchgate.netnih.gov Although bupropion itself is not a substrate for CYP2D6, both the parent drug and its metabolites act as inhibitors of this enzyme. nih.gov This inhibition is a key factor in clinically observed drug-drug interactions. nih.gov

In vitro studies have characterized bupropion and its metabolites as weak to moderate inhibitors of CYP2D6. nih.govnih.gov The inhibitory effects are stereoselective, with different enantiomers of the metabolites displaying varying potencies. nih.gov Research using human liver microsomes showed that S-bupropion, erythrohydrobupropion, and R,R-OH-bupropion were the most potent inhibitors of CYP2D6 among the compounds tested. nih.gov One study determined the inhibitory potency ranking from strongest to weakest as hydroxybupropion, threohydrobupropion, erythrohydrobupropion, and bupropion. nih.govresearchgate.net However, another study reported IC₅₀ values suggesting bupropion was a slightly more potent inhibitor than hydroxybupropion. nih.govresearchgate.net

The table below presents the half-maximal inhibitory concentrations (IC₅₀) of bupropion and its primary metabolites against CYP2D6 activity in vitro.

| Compound | IC₅₀ (µM) |

| Bupropion | 58 nih.govnih.gov |

| Hydroxybupropion | 74 nih.govnih.gov |

| R,R-Hydroxybupropion | 3 - 40 (range for various metabolites) nih.gov |

| S,S-Hydroxybupropion | 3 - 40 (range for various metabolites) nih.gov |

| Threohydrobupropion | 3 - 40 (range for various metabolites) nih.gov |

| Erythrohydrobupropion | 3 - 40 (range for various metabolites) nih.gov |

| Data sourced from in vitro studies using human liver microsomes. |

Interestingly, the magnitude of CYP2D6 inhibition observed in clinical settings cannot be fully explained by the in vitro reversible inhibition data alone. nih.govnih.gov Further in vitro research in HepG2 cells and human hepatocytes has revealed that bupropion and its metabolites also significantly suppress CYP2D6 transcription, a process known as downregulation. nih.govnih.gov This dual mechanism of reversible inhibition and enzyme downregulation provides a more complete picture of the complex interaction. nih.gov

Drug-Enzyme Interaction Profiling (In Vitro)

The in vitro interaction profile of hydroxybupropion extends beyond its role as a CYP2D6 inhibitor. As the major active metabolite of bupropion, its own metabolic fate and interactions with other biological targets are of significant interest. researchgate.netnih.gov

Metabolizing Enzymes: The formation of hydroxybupropion from bupropion is almost exclusively mediated by CYP2B6. researchgate.net Studies have indicated that other cytochrome P450 isozymes, such as CYP1A2, CYP2A6, CYP2C9, CYP2C19, CYP2D6, CYP2E1, and CYP3A4, play only a minor role in this specific metabolic pathway. researchgate.net The elimination pathway for hydroxybupropion itself has not been clearly delineated. nih.gov

Pharmacodynamic Targets: In addition to its interactions with metabolizing enzymes, hydroxybupropion interacts with key neurotransmitter systems. In vitro assays have shown that hydroxybupropion inhibits the reuptake of dopamine (B1211576) (DA) and norepinephrine (B1679862) (NE). nih.gov It demonstrates similar or even greater inhibitory effects compared to the parent compound, bupropion, at blocking dopamine and norepinephrine transporters. nih.gov Furthermore, hydroxybupropion acts as an antagonist at the α4β2 nicotinic acetylcholine (B1216132) receptor (nAChR) in vitro, which is believed to contribute to its therapeutic effects. nih.govnih.gov

Research Models and Experimental Systems

In Vitro Experimental Models

A range of in vitro systems are employed to investigate the metabolism and potential interactions of hydroxybupropion (B195616) at a cellular and subcellular level.

Human Liver Microsomes (HLMs): HLMs are a primary tool for studying the hepatic metabolism of drugs. For hydroxybupropion, HLMs have been instrumental in identifying the key enzymes involved in its formation from bupropion (B1668061). Studies using HLMs have demonstrated that the hydroxylation of bupropion to form hydroxybupropion is primarily mediated by the cytochrome P450 (CYP) enzyme, CYP2B6. nih.govnih.gov The Michaelis-Menten constant (Km) for this reaction in HLMs has been determined to be approximately 89 µM. nih.gov Furthermore, research with HLMs has revealed stereoselective metabolism, with a preference for the formation of (S,S)-hydroxybupropion over (R,R)-hydroxybupropion. nih.gov

Recombinant CYP Systems: To pinpoint the specific CYP isoforms responsible for bupropion's metabolism, researchers utilize recombinant systems where individual CYP enzymes are expressed in cells, often insect cells or bacteria. nih.govnih.gov These systems have definitively confirmed that CYP2B6 is the principal enzyme responsible for the formation of hydroxybupropion. nih.govresearchgate.net Studies with recombinant CYP2B6 have established a Km value of around 85 µM for bupropion hydroxylation. nih.gov These models also allow for the investigation of genetic variants of CYP2B6 and their impact on hydroxybupropion formation. nih.govnih.gov While CYP2B6 is the main enzyme, some in vitro data suggests that CYP2C19 may also contribute to alternative hydroxylation pathways. nih.govnih.gov

Cytosolic Fractions: While the formation of hydroxybupropion is a microsomal process, cytosolic fractions of liver cells are used to study other metabolic pathways of bupropion, such as the reduction to threohydrobupropion and erythrohydrobupropion by carbonyl reductases. nih.gov

Cell Lines: Various cell lines are used to investigate the transport and cellular uptake of hydroxybupropion.

CHO and HEK293 Cells: Chinese Hamster Ovary (CHO) and Human Embryonic Kidney (HEK293) cells overexpressing specific drug transporters have been used to study the role of these transporters in the disposition of hydroxybupropion. nih.govnih.gov Interestingly, while these cells showed active transport of hydroxybupropion, it was not inhibited by known inhibitors of major hepatic uptake transporters like OATP1B1, OATP1B3, and OATP2B1, suggesting these transporters play a minor role. nih.govnih.gov Further investigation is needed to identify the specific transporters involved. nih.gov

Table 1: Key In Vitro Experimental Models and Findings for Hydroxybupropion

| Model System | Key Findings | References |

| Human Liver Microsomes (HLMs) | - CYP2B6 is the primary enzyme for hydroxybupropion formation.- Km for bupropion hydroxylation is ~89 µM.- Demonstrates stereoselective metabolism. | nih.govnih.govnih.gov |

| Recombinant CYP Systems | - Confirms CYP2B6 as the principal metabolizing enzyme.- Km for bupropion hydroxylation by CYP2B6 is ~85 µM.- Allows study of CYP2B6 genetic variants. | nih.govnih.govnih.govresearchgate.net |

| Cytosolic Fractions | - Used to study non-microsomal metabolic pathways of bupropion. | nih.gov |

| CHO and HEK293 Cell Lines | - Investigates the role of drug transporters.- Major hepatic uptake transporters (OATP1B1, OATP1B3, OATP2B1) likely play a minor role in hydroxybupropion disposition. | nih.govnih.gov |

In Vivo Animal Models

Animal models are indispensable for understanding the pharmacokinetics and pharmacodynamics of hydroxybupropion in a whole-organism context. Rodent studies have been particularly prominent in this area.

Rodent Studies for Pharmacodynamics and Pharmacokinetics:

Mice: Mouse models have been valuable in demonstrating the pharmacological effects of hydroxybupropion. Studies have shown that (2S,3S)-hydroxybupropion is more potent than bupropion in blocking nicotine-induced conditioned place preference, suggesting its role in the rewarding effects of nicotine (B1678760). nih.gov Mice are considered a good model for human metabolism as they predominantly metabolize bupropion to hydroxybupropion. nih.govnih.gov In mice, bupropion has been shown to antagonize methamphetamine-induced stereotyped behavior. oup.com

Rats: Rats have also been used to study the pharmacokinetics of bupropion and its metabolites. nih.gov However, it's important to note that rats metabolize bupropion differently than humans and mice, with lower formation of hydroxybupropion. capes.gov.brnih.gov Despite this, rat studies have been used to investigate the effects of (2S,3S)-hydroxybupropion on nicotine self-administration, showing it can attenuate nicotine intake. nih.gov In one study, the administration of reduced bupropion to rats resulted in the conversion of almost 3% of the plasma concentration back to bupropion. nih.gov

Table 2: Findings from In Vivo Rodent Models for Hydroxybupropion

| Animal Model | Key Pharmacodynamic/Pharmacokinetic Findings | References |

| Mouse | - (2S,3S)-hydroxybupropion is more potent than bupropion in blocking nicotine-induced conditioned place preference. - Considered a good metabolic model for humans. - Bupropion antagonizes methamphetamine-induced stereotyped behavior. | nih.govnih.govoup.com |

| Rat | - (2S,3S)-hydroxybupropion attenuates nicotine intake. - Metabolizes bupropion differently from humans, with lower hydroxybupropion formation. - Administration of reduced bupropion leads to some back-conversion to bupropion. | nih.govcapes.gov.brnih.gov |

The choice of animal model is critical due to significant species-specific differences in bupropion metabolism.

The metabolic profile of bupropion in mice and guinea pigs more closely resembles that of humans compared to rats. nih.govnih.gov

Mice, like humans, form hydroxybupropion as a major metabolite. nih.govcapes.gov.br In contrast, rats primarily metabolize bupropion through side-chain cleavage, resulting in lower plasma levels of hydroxybupropion. capes.gov.brnih.gov This difference in metabolism can lead to varied pharmacological responses between species. capes.gov.br

For instance, bupropion prevents tetrabenazine-induced sedation in mice but not in rats, a difference attributed to the higher plasma levels of the active metabolite hydroxybupropion in mice. capes.gov.br

The guinea pig also appears to be a suitable model, as it converts bupropion to both hydroxybupropion and another reduced metabolite, similar to the metabolic pattern in humans. nih.gov

Future Directions and Research Gaps

Further Characterization of Recently Identified Metabolites

Recent metabolomic studies have successfully identified and structurally characterized new metabolites of bupropion (B1668061) in humans, moving beyond the three primary active metabolites. Notably, three hydroxylated metabolites have been isolated from human urine and detected in human liver microsome incubations: 4′-OH-bupropion, erythro-4′-OH-hydrobupropion, and threo-4′-OH-hydrobupropion. nih.gov The structures of these compounds were confirmed through nuclear magnetic resonance (NMR), mass spectrometry (MS), and comparison with synthesized standards. nih.gov

Another study has also pointed to the existence of other previously unreported metabolites in human plasma, designated as M1 (hydration of bupropion) and M3 (hydroxylation of threo/erythrohydrobupropion), identified by their mass-to-charge ratios. nih.gov Further structural elucidation and quantification of these metabolites are necessary to understand their place in the metabolic pathway of bupropion.

| Metabolite Name | Site of Identification | Significance |

|---|---|---|

| 4′-OH-bupropion | Human Liver Microsomes, Human Urine | Represents a portion of previously uncharacterized metabolites; abundant in urine. nih.gov |

| erythro-4′-OH-hydrobupropion | Human Liver Microsomes, Human Urine | Represents a portion of previously uncharacterized metabolites; abundant in urine. nih.gov |

| threo-4′-OH-hydrobupropion | Human Liver Microsomes, Human Urine | Represents a portion of previously uncharacterized metabolites; abundant in urine. nih.gov |

| M1 (hydration of bupropion) | Human Plasma | A newly detected metabolite requiring full structural characterization. nih.gov |

| M3 (hydroxylation of threo/erythrohydrobupropion) | Human Plasma | A newly detected metabolite requiring full structural characterization. nih.gov |

Deeper Elucidation of Reducing Biotransformation Pathways (in relation to overall bupropion metabolism)

Research has identified that the reduction of bupropion's ketone group is carried out by a range of carbonyl-reducing enzymes. In vitro studies have provided direct evidence for the involvement of 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1), aldo-keto reductase (AKR) family members AKR1C1, AKR1C2, and AKR1C3, as well as carbonyl reductase 1 (CBR1). clinpgx.org This metabolic process occurs in various subcellular compartments of the human liver, including the cytosol, microsomes, and mitochondria, with the mitochondrial fraction showing the highest intrinsic clearance for the formation of both threohydrobupropion and erythrohydrobupropion. clinpgx.org

Furthermore, investigations into the metabolism within intestinal tissues have revealed that while CYP2B6 is not available for the formation of hydroxybupropion (B195616) in the intestine, the intestinal S9 fraction can form threohydrobupropion, albeit to a lesser extent than the liver. nih.govnih.gov In the intestine, AKR7 is suggested to be the primary enzyme responsible for this conversion. nih.gov

| Enzyme | Subcellular Location (Liver) | Role in Bupropion Metabolism |

|---|---|---|

| 11β-hydroxysteroid dehydrogenase 1 (11β-HSD1) | Microsomes | Major enzyme in the liver for the reduction of bupropion to threohydrobupropion. nih.gov |

| AKR1C1 | Cytosol, Microsomes, Mitochondria | Participates in the reducing biotransformation of bupropion. clinpgx.org |

| AKR1C2 | Cytosol, Microsomes, Mitochondria | Participates in the reducing biotransformation of bupropion. clinpgx.org |

| AKR1C3 | Cytosol, Microsomes, Mitochondria | Participates in the reducing biotransformation of bupropion. clinpgx.org |

| CBR1 | Cytosol, Microsomes, Mitochondria | Participates in the reducing biotransformation of bupropion. clinpgx.org |

| AKR7 | Intestine | Potentially responsible for threohydrobupropion formation in the intestine. nih.gov |

Investigation of Factors Influencing Differential Tissue Exposure of Metabolites

The clinical effects of bupropion are not solely due to the parent drug but are significantly influenced by its active metabolites, which often circulate at higher concentrations than bupropion itself. ricardinis.pt A critical area for future research is the investigation of factors that lead to differential exposure to these metabolites in various tissues.

Several factors are known to contribute to this variability:

Genetic Polymorphisms: The enzymes responsible for bupropion metabolism, including CYP2B6 and various carbonyl reductases, are highly polymorphic. nih.gov Variations in the genes encoding these enzymes can lead to substantial inter-individual differences in enzyme expression and activity, thereby altering the metabolic profile and plasma concentrations of bupropion and its metabolites. nih.gov

Enzyme Expression in Different Tissues: The expression levels of metabolizing enzymes can vary between the liver and the gastrointestinal tract. nih.gov This can influence the extent of first-pass metabolism and the relative amounts of different metabolites formed.

Glucuronidation: The metabolites of bupropion undergo phase II metabolism, primarily through glucuronidation, which facilitates their excretion. The activity of uridine 5′-diphospho-glucuronosyltransferase (UGT) enzymes, such as UGT2B7 and UGT1A9, is a key determinant of the clearance of these metabolites and thus influences their systemic exposure. nih.govclinpgx.org

Physiological Conditions: Certain physiological states, such as pregnancy, can alter the activity of drug-metabolizing enzymes and renal clearance, leading to changes in the pharmacokinetics of bupropion and its metabolites. nih.gov

Physicochemical Properties: The high lipophilicity of bupropion suggests a tendency for distribution into tissues rather than remaining in the plasma. nih.gov The differing physicochemical properties of the metabolites likely influence their respective tissue distribution profiles.

Further research is needed to build comprehensive pharmacokinetic models that can integrate these variables to predict tissue-specific concentrations of hydroxybupropion and other active metabolites. Such models would be invaluable for understanding the variability in clinical response and side effects.

Comprehensive Preclinical Potency and Toxicity Profiling of All Active Metabolites

A complete understanding of the pharmacological and toxicological profile of bupropion requires a thorough characterization of its active metabolites. Preclinical studies in animal models have provided initial insights into the relative potency of the major metabolites.

In antidepressant screening tests conducted in mice, hydroxybupropion was found to be approximately half as potent as the parent compound, bupropion. The reductive metabolites, threohydrobupropion and erythrohydrobupropion, were found to be about five times less potent than bupropion. ricardinis.pt These findings are significant, especially considering that the plasma concentrations of these metabolites can be substantially higher than those of bupropion.

With regard to toxicity, preclinical studies of bupropion have primarily shown effects on the central nervous system at high doses, as well as mild and reversible hepatotoxicity with chronic administration in animal models. nih.gov However, a detailed and comparative toxicological profile of the individual metabolites is less complete. The recent identification of new metabolites, such as the 4'-hydroxylated derivatives, also necessitates their evaluation for potential toxicity, although their low circulating concentrations may suggest a lower risk. nih.gov

Future preclinical research should focus on a comprehensive assessment of the potency and toxicity of all known active metabolites, both individually and in combination, to better reflect the in vivo situation. This should include not only their primary pharmacological activity but also their potential for off-target effects and contribution to the known adverse effect profile of bupropion.

| Compound | Relative Potency (vs. Bupropion) | Reference |

|---|---|---|

| Hydroxybupropion | Approximately 50% | ricardinis.pt |

| Threohydrobupropion | Approximately 20% | ricardinis.pt |

| Erythrohydrobupropion | Approximately 20% | ricardinis.pt |

Q & A

Basic Research Questions

Q. What validated analytical methods are recommended for quantifying Hydroxy Bupropion Hydrochloride in pharmaceutical formulations?

- Methodological Answer : High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are widely validated. For HPLC, use a C18 column with mobile phases combining acetonitrile and phosphate buffer (pH 3.0–5.0) at 220–254 nm detection . TLC methods on silica gel 60 F254 plates with ethanol-chloroform-glacial acetic acid (30:10:1) provide effective separation, with densitometric quantification at 254 nm and detection limits as low as 11.45 ng/band . Ensure calibration curves cover 200–1000 ng/band for linearity validation.

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Key protocols include:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical splash goggles, and lab coats to avoid skin/eye contact. Respiratory protection is generally unnecessary unless handling powders in unventilated spaces .

- Storage : Store in airtight containers away from moisture and ignition sources .

- Exposure Mitigation : Avoid inhalation of dust; use local exhaust ventilation during high-energy operations (e.g., milling). In case of eye contact, rinse with water for ≥15 minutes and seek medical attention if irritation persists .

Advanced Research Questions

Q. How can researchers resolve discrepancies in drug release data for sustained-release formulations of this compound?

- Methodological Answer : Variations in release rates often stem from excipient selection and processing parameters. For example:

- Excipient Viscosity : Higher viscosity hydroxypropyl methylcellulose (HPMC K100M) slows drug release due to prolonged gel-layer formation. Optimize HPMC:drug ratios (e.g., 1:1) to balance release kinetics .

- Experimental Design : Conduct factorial design studies to isolate variables (e.g., compression force, HPMC grade). Use dissolution testing under USP apparatus II (paddle method) at 50 rpm in pH 6.8 buffer to standardize conditions .

- Data Analysis : Apply kinetic models (e.g., Higuchi, Korsmeyer-Peppas) to identify diffusion- or erosion-controlled mechanisms. Statistical tools like ANOVA can pinpoint significant formulation variables .

Q. What methodologies address contradictions in metabolite activity assessments for this compound?

- Methodological Answer :

- Metabolite Profiling : Use LC-MS/MS with deuterated standards (e.g., Bupropion-d9) to distinguish parent compounds from metabolites like S,S-hydroxybupropion. Validate specificity via forced degradation studies (acid/alkaline hydrolysis, oxidation) .

- Receptor Binding Assays : Compare inhibitory concentrations (IC50) of metabolites and parent drug on dopamine/norepinephrine transporters. For example, Bupropion hydrochloride shows IC50 values of 1.76 μM (dopamine uptake) and 14.2 μM (methamphetamine-induced release) .

Q. How should researchers design clinical trials to evaluate this compound’s efficacy in neuropsychiatric disorders?

- Methodological Answer :

- Population Selection : Enroll patients meeting DSM criteria (e.g., ADHD, major depression) with baseline severity scores (e.g., Conners Parent/Teacher Questionnaires) .

- Dosing Regimens : Titrate doses from 3–6 mg/kg/day (pediatric) or 300–750 mg/day (adults) in divided doses to minimize side effects (e.g., dermatological reactions) .